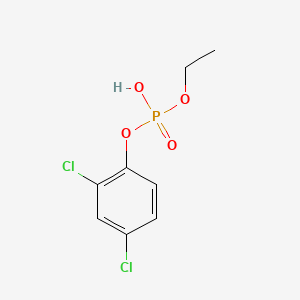

Phosphoric acid, mono(2,4-dichlorophenyl) monoethyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Phosphoric acid, mono(2,4-dichlorophenyl) monoethyl ester is a bioactive chemical compound with the molecular formula C8H9Cl2O4P. It is primarily used in scientific research and industrial applications. This compound is known for its stability and solubility in DMSO, making it suitable for various experimental conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphoric acid, mono(2,4-dichlorophenyl) monoethyl ester typically involves the esterification of phosphoric acid with 2,4-dichlorophenol and ethanol. The reaction is carried out in the presence of a catalyst, such as cesium carbonate, in an organic solvent like acetonitrile . The reaction conditions are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistent quality and yield. The product is then purified through crystallization or chromatography techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Phosphoric acid, mono(2,4-dichlorophenyl) monoethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphoric acid derivatives.

Reduction: Reduction reactions can convert it into different phosphoric acid esters.

Substitution: It can participate in substitution reactions where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various phosphoric acid esters and derivatives, which can be further utilized in different chemical processes and applications .

Scientific Research Applications

Phosphoric acid, mono(2,4-dichlorophenyl) monoethyl ester has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

Mechanism of Action

The mechanism of action of phosphoric acid, mono(2,4-dichlorophenyl) monoethyl ester involves its interaction with molecular targets and pathways within biological systems. It can act as an inhibitor or activator of specific enzymes, affecting metabolic pathways and cellular processes. The exact molecular targets and pathways are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

- Phosphoric acid, mono(2,4-dichlorophenyl) diethyl ester

- Phosphoric acid, mono(2,4-dichlorophenyl) monopropyl ester

- Phosphoric acid, mono(2,4-dichlorophenyl) monobutyl ester

Uniqueness

Phosphoric acid, mono(2,4-dichlorophenyl) monoethyl ester is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its stability, solubility, and reactivity make it suitable for various applications that similar compounds may not be able to achieve .

Biological Activity

Overview

Phosphoric acid esters, particularly those containing halogenated aromatic groups like 2,4-dichlorophenyl, are often studied for their biological activities. These compounds may exhibit pesticidal, antimicrobial, or enzymatic inhibitory properties due to their ability to interact with biological systems through phosphorylation or disruption of cellular processes.

- Phosphate Group Activity : The phosphate group in these compounds can mimic natural substrates of enzymes like acetylcholinesterase (AChE), leading to potential inhibition. This mechanism is common in organophosphate pesticides.

- Halogenation Effect : The presence of chlorine atoms on the phenyl ring enhances lipophilicity and bioavailability, potentially increasing interaction with lipid membranes or proteins.

a. Pesticidal Properties

Compounds with similar structures (e.g., chlorinated organophosphates) are widely used as pesticides. They act by:

- Inhibiting acetylcholinesterase, resulting in accumulation of acetylcholine at synapses and neuromuscular junctions.

- Causing paralysis and death in target organisms such as insects and mites.

b. Antimicrobial Activity

The dichlorophenyl group may contribute to antimicrobial properties by:

- Disrupting bacterial cell membranes.

- Inhibiting key enzymes involved in microbial metabolism.

c. Toxicological Impact

Potential toxic effects include:

- Neurotoxicity due to AChE inhibition.

- Oxidative stress caused by reactive oxygen species (ROS) generation.

- Cytotoxicity in non-target organisms.

3. Case Studies and Research Findings

Although specific studies on "Phosphoric acid, mono(2,4-dichlorophenyl) monoethyl ester" are not available, insights can be drawn from analogous compounds:

4. Analytical Techniques

To study the biological activity of this compound:

- Enzyme Assays : Measure inhibition of AChE or other enzymes.

- Cellular Studies : Assess cytotoxicity using cell viability assays (e.g., MTT assay).

- Animal Models : Evaluate pesticidal efficacy or toxicological effects in vivo.

5. Challenges and Future Directions

- Selectivity : Developing derivatives that target pests without affecting non-target species.

- Environmental Safety : Reducing persistence and toxicity in ecosystems.

- Regulatory Compliance : Ensuring safety for human use if applied in agriculture or medicine.

Properties

CAS No. |

77939-80-1 |

|---|---|

Molecular Formula |

C8H9Cl2O4P |

Molecular Weight |

271.03 g/mol |

IUPAC Name |

(2,4-dichlorophenyl) ethyl hydrogen phosphate |

InChI |

InChI=1S/C8H9Cl2O4P/c1-2-13-15(11,12)14-8-4-3-6(9)5-7(8)10/h3-5H,2H2,1H3,(H,11,12) |

InChI Key |

SUMKKVKRTSLWSO-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(O)OC1=C(C=C(C=C1)Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.